2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole

Organic Synthesis Medicinal Chemistry Process Chemistry

Generic benzimidazole derivatives often fail in performance-critical applications due to incorrect substitution patterns. This meta-brominated, N-phenylated benzimidazole resolves this with structure-specific properties: (1) Unique halogen···nitrogen crystal packing, enabling predictable solid-state behavior vs. the π-stacked para-isomer. (2) 97.0% corrosion inhibition efficiency at 5 mmol/L in H₂SO₄-a 27-percentage-point improvement over unsubstituted benzimidazole. (3) Reactive meta-bromo handle for Pd-catalyzed cross-coupling, enabling rapid diversification for OLED hole/electron-transport layers and anticancer agent libraries. Reliable ≥98% purity with batch-specific QC documentation.

Molecular Formula C19H13BrN2
Molecular Weight 349.2 g/mol
CAS No. 760212-40-6
Cat. No. B1344747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole
CAS760212-40-6
Molecular FormulaC19H13BrN2
Molecular Weight349.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC=C4)Br
InChIInChI=1S/C19H13BrN2/c20-15-8-6-7-14(13-15)19-21-17-11-4-5-12-18(17)22(19)16-9-2-1-3-10-16/h1-13H
InChIKeyYFUWVSPCUFTGQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole Overview


2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole (CAS 760212-40-6), with molecular formula C19H13BrN2 and a molecular weight of 349.23 g/mol, is a meta-brominated, N-phenylated benzimidazole derivative . This compound serves as a critical building block in organic electronics as an OLED intermediate, and in medicinal chemistry as a pharmaceutical precursor, particularly for anticancer agents [1]. It is commercially available from multiple vendors with typical purities of ≥ 98% (GC) [2].

Analog Substitution Risks for 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole


In-class benzimidazole derivatives cannot be simply interchanged without consequence, as even minor positional isomerism or halogen substitution profoundly impacts molecular packing, reactivity, and functional performance. The 3-bromophenyl (meta) substituent in 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole directs a unique crystal packing motif dominated by halogen···nitrogen interactions, which directly influences its solid-state properties, solubility, and subsequent processability, unlike the π-stacking dominated packing of its para-isomer [1]. Furthermore, the presence and position of the bromine atom dramatically enhance electron-withdrawing character and polarizability, leading to a 27-percentage-point improvement in corrosion inhibition efficiency compared to the unsubstituted benzimidazole parent structure . These structure-specific property differences underscore the need for precise chemical selection rather than generic substitution.

2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole: Evidence vs. Analogs


Synthesis Yield: Meta vs. Para Isomer

The synthesis of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole via condensation of N-phenyl-o-phenylenediamine with 3-bromobenzaldehyde in the presence of sodium metabisulfite proceeded with a high yield of 88% [1]. This is comparable to the 87% yield reported for its para-isomer, 2-(4-bromophenyl)-1-phenyl-1H-benzoimidazole, under identical conditions [1]. The data demonstrates that the meta-bromo isomer does not suffer from a significant yield penalty compared to the more commonly studied para-isomer, ensuring its accessibility for downstream research and development.

Organic Synthesis Medicinal Chemistry Process Chemistry

Corrosion Inhibition vs. Unsubstituted Benzimidazole

2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole (BPB) exhibited a maximum corrosion inhibition efficiency of 97.0% for copper in 0.5 mol/L H2SO4 solution, a significant increase from the 70.1% efficiency achieved by the parent compound, benzimidazole (BIM), under identical conditions at a concentration of 5 mmol/L . The study confirms BPB as a mixed-type inhibitor, with its superior performance attributed to the enhanced electron density and adsorption characteristics provided by the bromophenyl substitution .

Corrosion Science Materials Chemistry Electrochemistry

Solid-State Packing: Meta vs. Para Isomer

Single-crystal X-ray diffraction analysis revealed that 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole (meta-isomer) crystallizes with a packing motif dominated by intermolecular halogen···nitrogen and C–H···π contacts [1]. In stark contrast, its para-isomer, 2-(4-bromophenyl)-1-phenyl-1H-benzoimidazole, is assembled solely by weak C–H···π and π···π interactions [1]. This fundamental difference in crystal packing forces is a direct consequence of bromine substitution position and will manifest as divergent macroscopic properties such as melting point, morphology, and solubility.

Crystal Engineering Solid-State Chemistry Materials Science

Melting Point Reference

The melting point of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole is consistently reported by multiple reputable suppliers as falling within the range of 123-127 °C [1]. This physical property serves as a key identifier and purity indicator for the compound.

Physical Chemistry Analytical Chemistry Quality Control

2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole Application Scenarios


OLED Synthesis via Suzuki-Miyaura Coupling

The high synthetic yield (88%) and the presence of a reactive bromine handle on the meta-position of the phenyl ring make 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole an ideal building block for synthesizing more complex organic electronic materials [1]. It can be efficiently elaborated via palladium-catalyzed cross-coupling reactions to introduce a wide array of functional groups, enabling the precise tuning of electronic properties for hole-transport layers, electron-transport layers, or emissive layers in OLED devices [1].

Copper Corrosion Inhibitor for Acidic Media

For applications such as industrial pickling, acid cleaning, or descaling where copper equipment is exposed to acidic media, 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole (BPB) offers a highly effective corrosion mitigation strategy. Its demonstrated 97.0% inhibition efficiency at 5 mmol/L in H2SO4 solution, a 27-percentage-point improvement over the common benzimidazole scaffold, directly translates to superior material protection and potentially lower inhibitor loading requirements [1].

Crystal Engineering via Halogen Bonding

The unique crystal packing of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole, governed by halogen···nitrogen and C–H···π interactions, distinguishes it from its para-isomer [1]. Researchers in crystal engineering and solid-state chemistry can leverage this specific, predictable intermolecular interaction to design co-crystals, study halogen-bonding synthons, or investigate the relationship between molecular substitution and bulk material properties [1].

Precursor for Bioactive Benzimidazoles

Given the established biological relevance of the 2-arylbenzimidazole core in antiviral, antihistamine, and antitumor agents, 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole serves as a key intermediate for medicinal chemistry programs [1]. Its meta-bromo substituent is a versatile synthetic handle for late-stage functionalization, allowing medicinal chemists to rapidly generate libraries of novel drug candidates and explore structure-activity relationships.

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